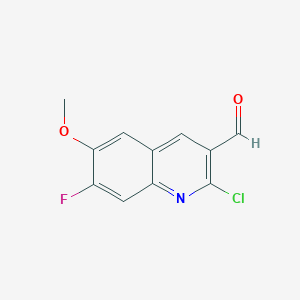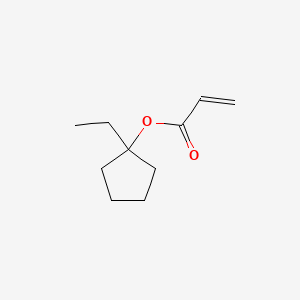
1-Ethylcyclopentyl acrylate
Overview
Description
1-Ethylcyclopentyl acrylate is an organic compound with the molecular formula C10H16O2. It is a colorless liquid that is used in various industrial and scientific applications. This compound is known for its versatility and reactivity, making it a valuable component in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylcyclopentyl acrylate can be synthesized through the esterification of acrylic acid with 1-ethylcyclopentanol. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylcyclopentyl acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the acrylate group to an alcohol.
Substitution: Substitution reactions can replace the acrylate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: 1-Ethylcyclopentyl acetic acid
Reduction: 1-Ethylcyclopentanol
Substitution: Various substituted cyclopentyl derivatives
Scientific Research Applications
1-Ethylcyclopentyl acrylate is used in a wide range of scientific research applications, including:
Chemistry: It serves as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is used in the development of bioactive molecules and drug delivery systems.
Medicine: It is utilized in the formulation of pharmaceuticals and medical devices.
Industry: this compound is employed in the production of coatings, adhesives, and sealants.
Mechanism of Action
1-Ethylcyclopentyl acrylate is similar to other acrylate esters, such as methyl acrylate, ethyl acrylate, and butyl acrylate. its unique structure, which includes the cyclopentyl ring, provides distinct chemical and physical properties that differentiate it from these compounds. The presence of the cyclopentyl group enhances the compound's stability and reactivity, making it suitable for specific applications.
Comparison with Similar Compounds
Methyl acrylate
Ethyl acrylate
Butyl acrylate
2-Ethylhexyl acrylate
Isobutyl acrylate
Properties
IUPAC Name |
(1-ethylcyclopentyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-9(11)12-10(4-2)7-5-6-8-10/h3H,1,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOANYJWOYTZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-piperidinylmethoxy)methyl]Pyridine](/img/structure/B1646644.png)
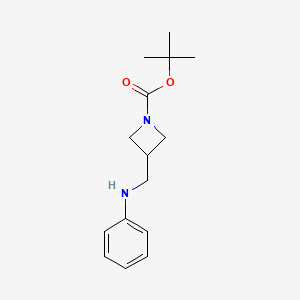
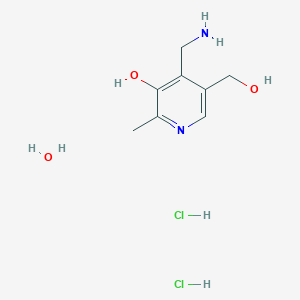
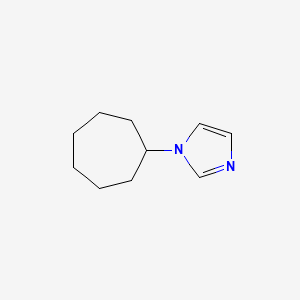
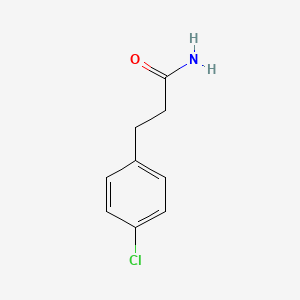
![2-Methyl-2,7-diazaspiro[4.5]decane](/img/structure/B1646681.png)
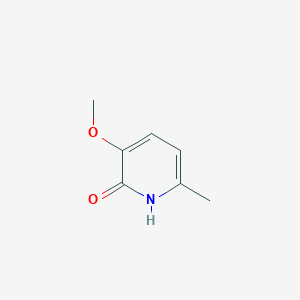
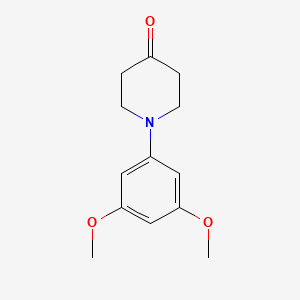
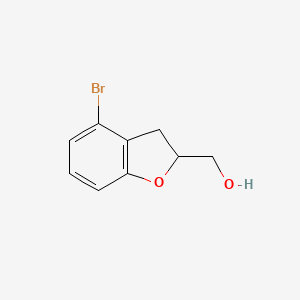
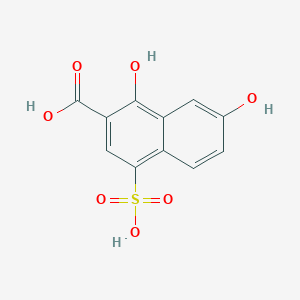
![Methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylpentanoate](/img/structure/B1646716.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, ethyl ester, 7-oxide](/img/structure/B1646718.png)
![Thiazolo[5,4-b]pyridine-6-carbaldehyde](/img/structure/B1646719.png)
